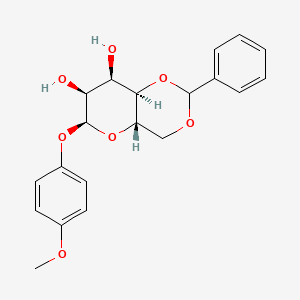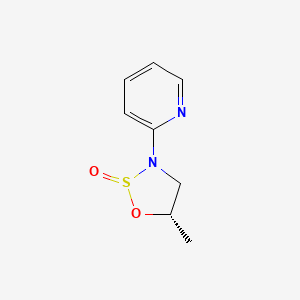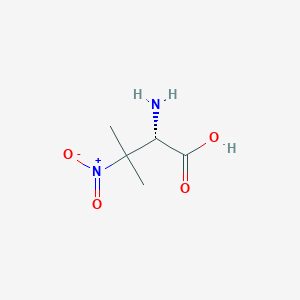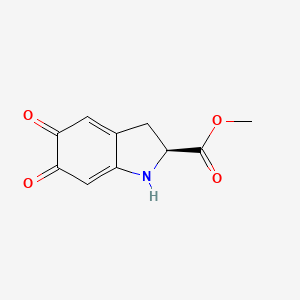
L-ヒドロキシリシン (塩酸塩)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-hydroxylysine (dihydrochloride) is an amino acid derivative that is unique to collagen protein. It is formed by the posttranslational hydroxylation of certain lysine residues. This compound plays a crucial role in the stability and function of collagen, which is a major structural protein in connective tissues .
科学的研究の応用
L-hydroxylysine (dihydrochloride) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in collagen stability and function, as well as its involvement in posttranslational modifications.
Medicine: Research focuses on its potential therapeutic applications, including its role in wound healing and tissue repair.
Industry: It is used in the production of collagen-based materials and as an additive in cosmetic and pharmaceutical products
作用機序
Target of Action
L-Hydroxylysine (dihydrochloride) is an amino acid that is exclusive to collagen protein . It is formed by the post-translational hydroxylation of some lysine residues . The primary targets of L-Hydroxylysine are the lysine residues in collagen .
Mode of Action
L-Hydroxylysine interacts with its targets, the lysine residues, through a process called hydroxylation . This process is facilitated by an enzyme known as lysyl hydroxylase . The ε-amino group of lysine acts as a site for hydrogen binding and a general base in catalysis .
Biochemical Pathways
The hydroxylation of lysine to hydroxylysine is a key step in the biosynthesis of collagen . This modification is crucial for the stability of the collagen triple helix . Hydroxylysine residues in collagen can also undergo glycosylation in the endoplasmic reticulum or Golgi apparatus, marking certain proteins for secretion from the cell .
Result of Action
The hydroxylation of lysine residues to hydroxylysine in collagen results in increased stability of the collagen triple helix . This contributes to the structural integrity of tissues. Additionally, glycosylated hydroxylysine residues play a role in protein secretion from the cell .
Action Environment
The action of L-Hydroxylysine (dihydrochloride) and its efficacy can be influenced by various environmental factors. For instance, the activity of the enzyme lysyl hydroxylase, which facilitates the hydroxylation of lysine to hydroxylysine, can be affected by factors such as pH, temperature, and the presence of cofactors . Furthermore, the stability of L-Hydroxylysine may be influenced by storage conditions, including temperature and humidity .
準備方法
Synthetic Routes and Reaction Conditions
L-hydroxylysine (dihydrochloride) can be synthesized through the stereoselective hydroxylation of lysine. One common method involves the use of lysyl hydroxylase enzymes that catalyze the hydroxylation of lysine residues in collagen . The synthetic process typically requires specific reaction conditions, including controlled temperature and pH levels to ensure the correct stereochemistry of the product .
Industrial Production Methods
Industrial production of L-hydroxylysine (dihydrochloride) often involves biotechnological approaches, utilizing genetically engineered microorganisms to produce the necessary enzymes for hydroxylation. These methods are optimized for large-scale production and involve fermentation processes followed by purification steps to isolate the desired compound .
化学反応の分析
Types of Reactions
L-hydroxylysine (dihydrochloride) undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or ketones.
Reduction: The compound can be reduced to form lysine.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically require controlled temperatures and pH levels to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various derivatives of lysine and hydroxylysine, which can be used in further chemical synthesis or as intermediates in biochemical pathways .
類似化合物との比較
Similar Compounds
Lysine: The parent amino acid from which L-hydroxylysine is derived.
Hydroxyproline: Another hydroxylated amino acid found in collagen.
DL-5-Hydroxylysine: A racemic mixture of D- and L-enantiomers of hydroxylysine
Uniqueness
L-hydroxylysine (dihydrochloride) is unique due to its specific role in collagen stability and its formation through posttranslational hydroxylation. Unlike other similar compounds, it is exclusively found in collagen and plays a critical role in the structural integrity of connective tissues .
特性
CAS番号 |
172213-74-0 |
|---|---|
分子式 |
C6H16Cl2N2O3 |
分子量 |
235.11 g/mol |
IUPAC名 |
(2S,5R)-2,6-diamino-5-hydroxyhexanoic acid;dihydrochloride |
InChI |
InChI=1S/C6H14N2O3.2ClH/c7-3-4(9)1-2-5(8)6(10)11;;/h4-5,9H,1-3,7-8H2,(H,10,11);2*1H/t4-,5+;;/m1../s1 |
InChIキー |
WUHHWACUVRCFHE-CIFXRNLBSA-N |
SMILES |
C(CC(C(=O)O)N)C(CN)O.Cl.Cl |
異性体SMILES |
C(C[C@@H](C(=O)O)N)[C@H](CN)O.Cl.Cl |
正規SMILES |
C(CC(C(=O)O)N)C(CN)O.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


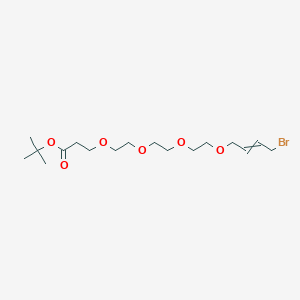

![3-[[3-Methyl-2-(5-oxopentanoylamino)pentanoyl]amino]-4-(4-nitroanilino)-4-oxobutanoic acid](/img/structure/B1143114.png)
![3-{[(Tert-butoxy)carbonyl]amino}-2-hydroxy-2-methylpropanoic acid](/img/structure/B1143115.png)
